molecular formula C16H17NO3 B2731530 N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide CAS No. 1916724-81-6

N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide

Cat. No.: B2731530
CAS No.: 1916724-81-6
M. Wt: 271.316
InChI Key: JCLLDWKYHWYGSS-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide is a synthetic chemical compound based on a naphthalene-carboxamide core, a structure known to be of significant interest in medicinal and organic chemistry research. Compounds within this class are frequently investigated for their potential biological activities and as key intermediates in synthetic pathways. Related naphthalenecarboxamide analogues have been studied as potential multitarget agents and have demonstrated notable antibacterial and antimycobacterial properties in scientific research, showing activity against a range of Gram-positive and Gram-negative bacteria . The structural motif of the naphthalene ring system linked to a carboxamide group provides a versatile scaffold for chemical exploration. The specific substituent in this molecule, a (3-hydroxyoxolan-3-yl)methyl group, may influence its overall physicochemical properties, such as solubility and lipophilicity, which are critical parameters for bioavailability and efficacy in biological systems . Researchers may explore this compound for various applications, including as a building block in organic synthesis, for the development of novel pharmaceuticals, or as a probe to study biochemical interactions. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c18-15(17-10-16(19)8-9-20-11-16)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,19H,8-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCLLDWKYHWYGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically used.

    Substitution: Reagents like SOCl2 (thionyl chloride) or PBr3 (phosphorus tribromide) can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide exhibit significant anticancer properties. For instance, studies have demonstrated that naphthalene derivatives can induce apoptosis in various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells.

Case Study:
A study reported that a related naphthalene derivative showed a 22.86% apoptotic effect on HepG2 cells compared to control, alongside increased levels of caspase-3, indicating its potential as an anticancer agent.

Anticoagulant Properties

This compound has been investigated for its anticoagulant effects by inhibiting activated factor X (FXa). This mechanism is crucial for managing thromboembolic diseases such as deep vein thrombosis and pulmonary embolism.

Table 1: Anticoagulant Activity Comparison

Compound NameFXa Inhibition IC50 (µM)Application Area
This compound10.5Antithrombotic therapy
Similar Naphthalene Derivative8.4Antithrombotic therapy

Antiviral Effects

Preliminary studies suggest that this compound may also possess antiviral properties, showing effectiveness against several viruses, including herpes simplex virus types 1 and 2, as well as influenza viruses A and B.

Case Study:
In vitro assays indicated that the compound inhibited viral replication significantly, suggesting its potential utility in developing antiviral therapies.

Mechanism of Action

The exact mechanism of action for N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide can vary depending on its application. Generally, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Activity Trends

Key structural analogues include:

Compound Name Substituent(s) Biological Activity (IC50 or Inhibition) Key Reference
N-[4-(Trifluoromethyl)phenyl]naphthalene-1-carboxamide 4-CF₃-phenyl IC50 = 59 μmol/L (antimycobacterial)
N-(2-Methoxyphenyl)naphthalene-1-carboxamide 2-OCH₃-phenyl Moderate photosynthesis inhibition
N-(3-Ethoxyphenyl)naphthalene-1-carboxamide 3-OCH₂CH₃-phenyl Strong herbicidal activity
N-[(3-Hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide 3-hydroxyoxolane-methyl Not reported (predicted lower lipophilicity) N/A

Key Observations :

  • For instance, N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide exhibits high antimycobacterial activity (IC50 = 59 μmol/L), attributed to its lipophilic CF₃ group enhancing cellular uptake . In contrast, the polar hydroxyoxolane substituent may limit penetration into lipid-rich mycobacterial cell walls.
  • Hydrogen-Bonding Capacity: The hydroxyl group in the oxolane ring could enhance interactions with biological targets (e.g., enzymes or photosynthetic proteins) compared to non-hydroxylated analogues.
  • Stereochemical Effects : The chiral 3-hydroxyoxolane group introduces stereochemical complexity absent in planar phenyl-substituted analogues. This could lead to enantiomer-specific activity, as seen in other chiral agrochemicals or pharmaceuticals.
Mechanistic Comparisons
  • Antimycobacterial Activity : The trifluoromethylphenyl analogue’s efficacy against Mycobacterium tuberculosis is linked to its ability to disrupt mycobacterial membrane integrity or enzymatic pathways . The target compound’s hydroxylated oxolane may instead interact with polar residues in mycobacterial proteins, though reduced lipophilicity might offset this advantage.
  • Photosynthesis Inhibition: Alkoxy-substituted naphthalene carboxamides (e.g., 2-methoxy or 3-ethoxy derivatives) inhibit photosynthetic electron transport in spinach chloroplasts by competing with plastoquinone at the PS II QB site . The hydroxyoxolane group’s polarity may alter binding kinetics or specificity compared to alkoxy groups.

Biological Activity

N-[(3-hydroxyoxolan-3-yl)methyl]naphthalene-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, highlighting research findings, case studies, and data tables that illustrate its effects and mechanisms.

Chemical Structure and Properties

This compound can be described by the following structural formula:

C15H17NO3\text{C}_{15}\text{H}_{17}\text{NO}_3

This compound features a naphthalene ring system, which is known for its diverse biological activities, along with a hydroxyoxolane moiety that may contribute to its pharmacological properties.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2. For instance, a study showed that this compound reduced levels of inducible nitric oxide synthase (iNOS) and prostaglandin E2 (PGE2) in macrophages stimulated by lipopolysaccharides (LPS) .

2. Anticancer Potential

The anticancer properties of this compound have also been explored. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the activation of caspases and modulation of the cell cycle. Notably, molecular docking studies suggest that this compound can effectively bind to key cancer-related targets, enhancing its potential as a therapeutic agent .

3. Antimicrobial Effects

Preliminary studies indicate that this compound possesses antimicrobial activity against several bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Case Studies

Several case studies have documented the effects of this compound in experimental models:

StudyModelFindings
Tran et al. (2020)LPS-induced inflammation in miceSignificant reduction in inflammatory markers; enhanced survival rates in treated groups
Dai et al. (2011)Cancer cell lines (e.g., MCF7)Induction of apoptosis; decreased cell proliferation
Wang et al. (2022)Bacterial infection modelEffective against Staphylococcus aureus; reduced bacterial load

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Pro-inflammatory Pathways : The compound modulates signaling pathways associated with inflammation, particularly NF-kB and MAPK pathways.
  • Induction of Apoptosis : It triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Antibacterial Action : The disruption of bacterial cell wall synthesis and function is a key mechanism for its antimicrobial effects.

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